4-Acetyl-3-nitrobenzoic acid

Catalog No.
S762634
CAS No.
79481-75-7
M.F
C9H7NO5
M. Wt
209.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Acetyl-3-nitrobenzoic acid

CAS Number

79481-75-7

Product Name

4-Acetyl-3-nitrobenzoic acid

IUPAC Name

4-acetyl-3-nitrobenzoic acid

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

InChI

InChI=1S/C9H7NO5/c1-5(11)7-3-2-6(9(12)13)4-8(7)10(14)15/h2-4H,1H3,(H,12,13)

InChI Key

XHCPXLLKEYHTPB-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]

Structural Chemistry and Crystallography

Application Summary: 4-Acetyl-3-nitrobenzoic acid is used in the field of structural chemistry and crystallography . It has been used in the preparation of 4-amino-3-nitrobenzoic acid in the triclinic crystal form .

Methods of Application: The compound is prepared in the triclinic crystal form, contrasting the known monoclinic crystals . The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II . The specific infrared absorption regions, ranges, and intensities of 4-Acetyl-3-nitrobenzoic acid were thoroughly analyzed through FTIR spectroscopy .

Anticancer Drug Development

Methods of Application: The single-crystal XRD approach was employed to determine the copper(II) complex structures . Binding between these complexes and calf thymus DNA (CT-DNA) and human serum albumin (HSA) was explored by electronic absorption, fluorescence spectroscopy, and viscometry .

Results or Outcomes: Both complexes intercalatively bound CT-DNA and statically and spontaneously quenched DNA/HSA fluorescence . A CCK-8 assay revealed that both complexes had substantial antiproliferative influences against human cancer cell lines . Moreover, one of the complexes had greater antitumor efficacy than the positive control cisplatin .

Enzymatic Reactions and Peptide Synthesis

Application Summary: 4-Acetyl-3-nitrobenzoic acid is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .

Methods of Application: The compound is used as a substrate in enzymatic reactions, and as a linker in peptide synthesis . The specific methods of application can vary depending on the type of enzymatic reaction or peptide being synthesized .

Results or Outcomes: The advantages of 4-Acetyl-3-nitrobenzoic acid use include its low cost and wide availability .

Fischer Esterification Reaction

Application Summary: The synthesis of 4-Acetyl-3-nitrobenzoic acid methyl ester is a simple Fischer esterification reaction .

Methods of Application: The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .

Results or Outcomes: The Fischer esterification reaction resulted in the successful synthesis of 4-Acetyl-3-nitrobenzoic acid methyl ester .

4-Acetyl-3-nitrobenzoic acid is an aromatic compound characterized by the presence of an acetyl group and a nitro group on a benzoic acid framework. Its molecular formula is C₉H₇N₁O₅, and it features a carboxylic acid functional group, contributing to its acidic properties. This compound is known for its distinctive yellow color and is often utilized in various chemical syntheses and biological studies.

  • Nitration: This reaction introduces additional nitro groups, which can modify the compound's reactivity and properties. For instance, nitration of 4-acetamidobenzoic acid yields 4-acetamido-3-nitrobenzoic acid, which can then be hydrolyzed to form 4-amino-3-nitrobenzoic acid .
  • Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions, converting the compound into its corresponding amino derivative. This process typically involves heating the compound in water at elevated temperatures .
  • Solvolysis: The compound can participate in solvolytic reactions, particularly in the presence of catalysts, which affect the rate of hydrolysis depending on pH levels .

Research has indicated that 4-acetyl-3-nitrobenzoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial effects, making them potential candidates for pharmaceutical applications.
  • Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in drug design and therapeutic applications.

The synthesis of 4-acetyl-3-nitrobenzoic acid can be achieved through several methods:

  • Nitration of 4-Acetamidobenzoic Acid: This is the most common method where 4-acetamidobenzoic acid is dissolved in concentrated sulfuric acid and treated with a mixture of nitric and sulfuric acids to introduce the nitro group .
  • Direct Acetylation: Starting from 3-nitrobenzoic acid, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.
  • Hydrolysis of Acetyl Derivatives: Acetylated derivatives can also be hydrolyzed to yield 4-acetyl-3-nitrobenzoic acid.

4-Acetyl-3-nitrobenzoic acid finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs and other bioactive compounds.
  • Dyes and Pigments: The compound's vibrant color makes it useful in dye formulations.
  • Chemical Research: It is often utilized in organic chemistry laboratories for teaching purposes and experimental research.

Interaction studies involving 4-acetyl-3-nitrobenzoic acid focus on its reactivity with biological molecules. These studies typically explore:

  • Protein Binding: Investigating how this compound interacts with proteins can provide insights into its potential as a drug candidate.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems helps assess its safety and efficacy.

Several compounds share structural similarities with 4-acetyl-3-nitrobenzoic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Nitrobenzoic AcidNitro group on benzoic acidLacks acetyl group; used as a reagent in organic synthesis.
4-Amino-3-nitrobenzoic AcidAmino group instead of acetylExhibits different biological activities; used in dye manufacturing.
Acetic AcidSimple carboxylic acidFundamental building block; not aromatic, differing significantly in properties.

These comparisons highlight the unique properties of 4-acetyl-3-nitrobenzoic acid, particularly its functional groups that allow for diverse chemical reactivity and potential applications.

XLogP3

1.5

Dates

Modify: 2023-08-15

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